Stachyose tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

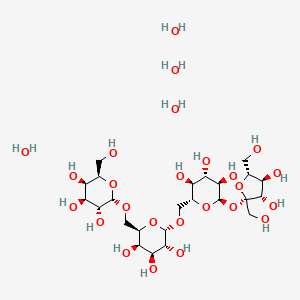

Stachyose tetrahydrate is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. It is a non-reducing sugar and belongs to the raffinose family of oligosaccharides. This compound is commonly found in various plants, particularly in the tubers of Stachys sieboldii and other members of the Lamiaceae family .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Stachyose tetrahydrate can be synthesized through enzymatic methods involving the transfer of galactose units to sucrose. The key enzyme used in this process is α-galactosidase, which facilitates the addition of galactose to sucrose, forming raffinose and subsequently stachyose .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources such as the tubers of Stachys sieboldii. The extraction process includes steps like grinding the plant material, followed by solvent extraction using water or ethanol. The extract is then purified through filtration, concentration, and crystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Stachyose tetrahydrate undergoes various chemical reactions, including hydrolysis, fermentation, and Maillard reactions.

Hydrolysis: This compound can be hydrolyzed by α-galactosidase to yield galactose and sucrose.

Fermentation: In the gut, this compound is fermented by gut microbiota, producing gases like carbon dioxide, hydrogen, and methane.

Maillard Reactions: This compound can participate in Maillard reactions, especially during high-temperature processing, leading to the formation of brown pigments and flavor compounds.

Common Reagents and Conditions

Hydrolysis: α-galactosidase enzyme under mild acidic conditions.

Fermentation: Anaerobic conditions in the presence of gut microbiota.

Maillard Reactions: High temperatures (above 80°C) and the presence of amino acids.

Major Products Formed

Hydrolysis: Galactose and sucrose.

Fermentation: Short-chain fatty acids, gases (carbon dioxide, hydrogen, methane).

Maillard Reactions: Brown pigments, flavor compounds.

Applications De Recherche Scientifique

Stachyose tetrahydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: Used as a model compound to study oligosaccharide behavior and interactions.

Mécanisme D'action

Stachyose tetrahydrate exerts its effects primarily through its role as a prebiotic. It is not digested by human enzymes and reaches the colon intact, where it is fermented by beneficial gut bacteria. This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut health and enhanced mineral absorption .

Comparaison Avec Des Composés Similaires

Stachyose tetrahydrate is part of the raffinose family of oligosaccharides, which also includes raffinose and verbascose.

Raffinose: Composed of one galactose, one glucose, and one fructose unit. It is less complex than this compound.

Verbascose: Contains three galactose units, one glucose unit, and one fructose unit, making it more complex than this compound.

Uniqueness

This compound is unique due to its specific composition and its ability to act as a prebiotic, promoting the growth of beneficial gut bacteria more effectively than some other oligosaccharides .

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.4H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;;;;/h6-23,25-38H,1-5H2;4*1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVZQLSUXDNGAW-QPIIYOCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-55-3 |

Source

|

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stachyose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.